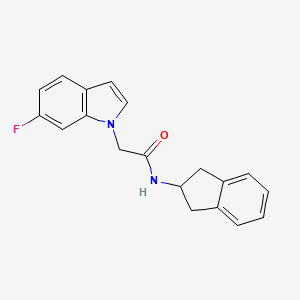![molecular formula C21H21ClN2O4 B11002532 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated pyridoindole core with a trimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the chloro substituent and the trimethoxyphenyl group. Common reagents used in these reactions include chlorinating agents, methoxy-substituted benzaldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and material science.
Biology: In biological research, this compound can be used to study the effects of chlorinated pyridoindoles on cellular processes. Its interactions with biological macromolecules can provide insights into its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research into its mechanism of action and biological targets can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone: shares structural similarities with other chlorinated pyridoindoles and methoxy-substituted phenyl compounds.
Uniqueness:
- The combination of a chlorinated pyridoindole core with a trimethoxyphenyl group sets this compound apart from others. This unique structure may confer distinct chemical and biological properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H21ClN2O4/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-7-6-17-15(11-24)14-10-13(22)4-5-16(14)23-17/h4-5,8-10,23H,6-7,11H2,1-3H3 |
InChI Key |
DTEORUVTGMMENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11002453.png)
![3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B11002457.png)
![3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one](/img/structure/B11002465.png)
![(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B11002466.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11002471.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11002473.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002478.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)
![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11002515.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-leucinamide](/img/structure/B11002520.png)

